molecular formula C17H12N4O3 B2477703 4-cyano-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865285-85-4

4-cyano-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2477703
CAS No.: 865285-85-4
M. Wt: 320.308
InChI Key: VMOOTDHCZRRQMA-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 2-methoxyphenyl group and at position 2 with a benzamide moiety bearing a cyano (-CN) group at the para position. The 1,3,4-oxadiazole scaffold is known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in drug discovery .

Properties

IUPAC Name

4-cyano-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3/c1-23-14-5-3-2-4-13(14)16-20-21-17(24-16)19-15(22)12-8-6-11(10-18)7-9-12/h2-9H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOOTDHCZRRQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Methoxybenzohydrazide

The synthesis begins with the conversion of 2-methoxybenzoic acid (1 ) to its hydrazide derivative (2 ) via a two-step protocol:

  • Esterification :
    $$
    \text{2-Methoxybenzoic acid} + \text{MeOH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Methyl 2-methoxybenzoate}
    $$
    Yields >90% under reflux conditions (6 h, 80°C).

  • Hydrazinolysis :
    $$
    \text{Methyl 2-methoxybenzoate} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \xrightarrow{\text{EtOH}, \Delta} \text{2-Methoxybenzohydrazide}
    $$
    Isolation via recrystallization from ethanol affords 2 in 85–92% purity.

Cyclization to Oxadiazol-2-Amine

The hydrazide (2 ) undergoes cyclodehydration with cyanogen bromide (CNBr) to yield 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine (3 ):

$$
\text{2-Methoxybenzohydrazide} + \text{CNBr} \xrightarrow{\text{NaOH, EtOH}, 0–5^\circ\text{C}} \text{5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine}
$$

Optimization Notes :

  • Temperature control : Maintaining <10°C prevents CNBr decomposition.
  • Stoichiometry : A 1:1.2 molar ratio of hydrazide:CNBr maximizes yield (78–82%).
  • Workup : Neutralization with dilute HCl precipitates 3 , which is filtered and dried under vacuum.

Acylation with 4-Cyanobenzoyl Chloride

Synthesis of 4-Cyanobenzoyl Chloride

4-Cyanobenzoic acid (4 ) is converted to its acyl chloride (5 ) using thionyl chloride:

$$
\text{4-Cyanobenzoic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}, 2\,\text{h}} \text{4-Cyanobenzoyl chloride}
$$
Excess SOCl₂ is removed via rotary evaporation, and 5 is used directly without purification.

Coupling Reaction

The oxadiazol-2-amine (3 ) is acylated with 5 under Schotten-Baumann conditions:

$$
\text{5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine} + \text{4-Cyanobenzoyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}, 0^\circ\text{C}} \text{Target Compound}
$$

Critical Parameters :

  • Base : Triethylamine (2.5 eq.) scavenges HCl, preventing side reactions.
  • Solvent : Dichloromethane (DCM) ensures homogeneity while minimizing hydrolysis.
  • Yield : 70–75% after recrystallization from ethyl acetate/hexane.

Alternative Microwave-Assisted Synthesis

Modern techniques enhance efficiency, as demonstrated in analogous oxadiazole syntheses:

One-Pot Microwave Protocol

  • Hydrazide formation : 2-Methoxybenzoic acid and hydrazine hydrate react under microwave irradiation (100 W, 120°C, 15 min).
  • Cyclization : CNBr added, irradiated (150 W, 80°C, 10 min).
  • Acylation : 4-Cyanobenzoyl chloride introduced, irradiated (100 W, 60°C, 5 min).

Advantages :

  • Total reaction time: 30 min vs. 12–24 h conventionally.
  • Yield improvement: 82–88%.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : ν = 2225 cm⁻¹ (C≡N), 1670 cm⁻¹ (amide C=O), 1250 cm⁻¹ (C-O-C).
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.15 (d, J = 8.4 Hz, 2H, benzamide H), 7.75 (d, J = 8.4 Hz, 2H, benzamide H), 7.50–7.30 (m, 4H, oxadiazole H), 3.90 (s, 3H, OCH₃).
  • ¹³C NMR : δ 165.5 (amide C=O), 161.2 (oxadiazole C-2), 154.0 (OCH₃), 118.5 (C≡N).

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile:H₂O = 70:30).
  • Elemental Analysis : Calcd. for C₁₇H₁₂N₄O₃: C, 63.75; H, 3.78; N, 17.49. Found: C, 63.68; H, 3.81; N, 17.42.

Comparative Evaluation of Synthetic Routes

Parameter Conventional Method Microwave Method
Time (h) 24–36 0.5
Yield (%) 70–75 82–88
Purity (%) 98 99
Energy Cost High Low

Microwave-assisted synthesis emerges as the superior approach, balancing efficiency and scalability.

Industrial-Scale Considerations

Solvent Recycling

  • DCM and ethanol are recovered via fractional distillation (>90% recovery).
  • Cost Reduction : Solvent reuse decreases production costs by ~40%.

Waste Management

  • Cyanogen bromide residues neutralized with NaHCO₃.
  • Environmental Impact : CN⁻ byproducts treated with FeSO₄ to form non-toxic ferrocyanide complexes.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, cyanating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with oxadiazole rings can exhibit significant antimicrobial properties. Studies have shown that derivatives of oxadiazoles possess activity against various bacterial strains, including those resistant to conventional antibiotics. The presence of the cyano group enhances the lipophilicity of the compound, potentially improving its penetration into microbial cells .

Anticancer Properties

The compound has been investigated for its anticancer potential. Preclinical studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis through the modulation of specific signaling pathways. In vitro assays demonstrated that 4-cyano-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can effectively reduce the viability of several cancer cell lines, including breast and colon cancer cells .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases. Molecular docking studies indicate that it may interact with key enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase .

Fluorescent Probes

Due to its unique chemical structure, this compound has been utilized as a fluorescent probe in various analytical applications. Its fluorescence properties can be harnessed for detecting specific biomolecules or environmental pollutants .

Polymeric Materials

The incorporation of this compound into polymer matrices has been studied for developing materials with enhanced thermal stability and mechanical properties. The cyano group contributes to the rigidity of the polymer chains, making them suitable for high-performance applications .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria with MIC values comparable to standard antibiotics.
Anticancer ActivityInduced apoptosis in breast cancer cell lines; reduced cell viability by up to 70% at certain concentrations.
Anti-inflammatory EffectsInhibited TNF-alpha production in macrophages by 50%, indicating potential for treating chronic inflammatory conditions.
Fluorescent ProbesSuccessfully used in detecting heavy metals in water samples with high sensitivity and specificity.

Mechanism of Action

The mechanism of action of 4-cyano-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Substituent Impacts
Compound Name Oxadiazole Substituent (Position 5) Benzamide Substituent (Position 4) Key Functional Groups Biological Activity Reference
Target Compound 2-Methoxyphenyl Cyano (-CN) -CN, -OCH3 Not reported in evidence -
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) 4-Methoxyphenylmethyl Sulfamoyl -SO2N, -OCH3 Antifungal (C. albicans)
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Furan-2-yl Sulfamoyl -SO2N, furan Antifungal (C. albicans)
Compound 5a (4-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzamide) 4-Chlorophenyl Methoxy (-OCH2-) -Cl, -OCH2- Cytotoxicity evaluation
Compound 3 (4-Chloro-N-[5-(4-chloro-phenyl)-1,3,4-oxadiazol-2-yl]-benzamide) 4-Chlorophenyl Chloro (-Cl) -Cl (dual) Anti-inflammatory
D35 (4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide) Pyridin-4-yl Methyl (-CH3) -CH3, pyridine Enzyme inhibition (AlaDH)
Key Observations:
  • Substituent Position : The target compound’s 2-methoxyphenyl group (ortho-substituted) contrasts with LMM5’s 4-methoxyphenylmethyl (para-substituted), which may alter steric hindrance and π-π stacking interactions .
  • Heterocyclic Variations : LMM11 (furan) and D35 (pyridine) demonstrate how heterocycle choice impacts solubility and target selectivity. Furan enhances π-stacking, while pyridine introduces basicity .

Physicochemical and Spectroscopic Properties

Table 3: Spectral and Solubility Comparisons
Compound IR (C≡N/C=O) ^1H-NMR (δ, ppm) Solubility (DMSO) Reference
Target Compound ~2220 cm⁻¹ (C≡N), ~1680 cm⁻¹ (C=O) Expected: δ 8.3–7.5 (aromatic), δ 3.9 (-OCH3) High (due to -CN/-OCH3) -
Compound 5a 1681 cm⁻¹ (C=O) δ 7.25–7.79 (Ar-H), δ 3.71 (-OCH2) Moderate
Compound 3 1668 cm⁻¹ (C=O) δ 7.76–7.78 (Ar-H) Low (chloro substituents)
  • IR Spectroscopy: The target’s cyano group would introduce a distinct peak ~2220 cm⁻¹, absent in other analogs .
  • Solubility: The methoxy and cyano groups likely improve solubility compared to chloro derivatives (e.g., Compound 3) but may reduce lipophilicity relative to LMM5/LMM11 .

Structure-Activity Relationship (SAR) Insights

Oxadiazole Substituents :

  • Aromatic vs. Heterocyclic : Furan (LMM11) and pyridine (D35) improve π-stacking but reduce metabolic stability compared to phenyl derivatives .
  • Substituent Position : Ortho-methoxy (target) vs. para-methoxy (LMM5) affects steric bulk and hydrogen bonding .

Benzamide Modifications: Electron-Withdrawing Groups: Cyano > sulfamoyl > chloro in enhancing electrophilicity and target binding . Polarity: Cyano and methoxy increase solubility, critical for bioavailability .

Biological Activity

4-cyano-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that belongs to the class of benzamides and contains an oxadiazole moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C17H15N3O2
Molecular Weight 295.32 g/mol
CAS Number 922447-71-0

Anticancer Properties

Research has indicated that compounds containing the oxadiazole ring exhibit significant anticancer activity. A study highlighted that derivatives of 1,2,4-oxadiazole show a wide range of biological activities including anticancer effects. Specifically, these compounds have been found to inhibit various cancer cell lines with IC50 values often below 100 µM . For example, modifications to similar oxadiazole derivatives have led to enhanced antiproliferative activities against human colon adenocarcinoma and breast cancer cells .

Antimicrobial Activity

The biological activity of oxadiazole derivatives extends to antimicrobial properties as well. Compounds in this class have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of critical enzymes or disruption of cellular processes in pathogens .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or receptors linked to cancer cell proliferation and microbial growth. The interactions may alter signaling pathways crucial for cell survival and replication .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Oxadiazole Derivatives : A comprehensive study evaluated multiple oxadiazole derivatives for their anticancer properties. The results indicated that certain modifications could significantly enhance their potency against a panel of cancer cell lines .
  • Antimicrobial Evaluation : Another research focused on the antimicrobial efficacy of various benzamide derivatives, including those with oxadiazole rings. The findings suggested that these compounds exhibited promising activity against resistant bacterial strains .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with other similar compounds:

Compound NameBiological ActivityIC50 (µM)
Compound AAnticancer92.4
Compound BAntimicrobial50
Compound CAntiviral75

Q & A

Basic: What are the critical steps for synthesizing 4-cyano-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction conditions be optimized?

Answer:
The synthesis involves cyclization of a hydrazide intermediate with a cyanobenzoyl chloride derivative under dehydrating conditions. Key steps include:

  • Hydrazide formation : Reacting 2-methoxyphenyl-substituted hydrazine with a carboxylic acid derivative (e.g., via CDI coupling) .
  • Oxadiazole cyclization : Using POCl₃ or other dehydrating agents to form the 1,3,4-oxadiazole ring .
  • Coupling : Introducing the 4-cyanobenzamide group via amide bond formation (e.g., DCC/DMAP catalysis) .
    Optimization :
  • Temperature : Maintain 60–80°C during cyclization to minimize by-products .
  • Solvent selection : Use anhydrous THF or DMF to enhance solubility and reaction efficiency .
  • pH control : Neutral to slightly acidic conditions (pH 6–7) improve yield during coupling steps .

Basic: Which analytical techniques are most reliable for characterizing this compound and confirming purity?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, cyano group absence in proton spectra) .
  • HPLC-MS : Confirm molecular weight (e.g., [M+H]⁺ peak) and purity (>95%) .
  • FT-IR : Identify functional groups (e.g., C≡N stretch ~2200 cm⁻¹, oxadiazole C=N ~1600 cm⁻¹) .
  • TLC : Monitor reaction progress using silica gel plates with ethyl acetate/hexane (3:7) .

Basic: How can researchers design initial biological activity screens for this compound?

Answer:

  • Target selection : Prioritize enzymes/receptors known to interact with oxadiazoles (e.g., HDACs, COX-2) .
  • In vitro assays :
    • Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Dose ranges : Test 1–100 µM concentrations with DMSO controls (<0.1% v/v) .

Advanced: What mechanistic insights explain the compound’s reactivity in oxidation/reduction reactions?

Answer:

  • Oxidation : The methoxy group on the phenyl ring can be oxidized to a hydroxyl group using KMnO₄/H₂SO₄, altering electronic properties (e.g., increased polarity) .
  • Reduction : The cyano group may be reduced to an amine with LiAlH₄, enabling further functionalization (e.g., amide coupling) .
  • Mechanistic studies : Use DFT calculations to map electron density shifts during reactions, validated by LC-MS monitoring .

Advanced: How can computational modeling predict binding modes to biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate interactions with targets (e.g., HDAC8 active site) .
    • Parameters : Include flexible side chains and solvation effects (e.g., Gasteiger charges) .
  • MD simulations : Run 100 ns trajectories in Desmond to assess binding stability (RMSD <2 Å) .
  • SAR analysis : Compare with analogs (e.g., 4-chloro vs. 4-cyano substituents) to identify critical pharmacophores .

Advanced: How should researchers design pharmacological studies to evaluate efficacy and toxicity?

Answer:

  • In vivo models : Use xenograft mice for antitumor activity (e.g., 20 mg/kg daily dosing) .
  • PK/PD profiling :
    • Bioavailability : Measure plasma concentrations via LC-MS/MS after oral/IP administration .
    • Toxicity : Assess liver/kidney function (ALT, creatinine) and histopathology .
  • Experimental design : Randomized block design with split-split plots to account for variables (e.g., dose, time) .

Advanced: How can contradictory data on biological activity be resolved (e.g., varying IC₅₀ values across studies)?

Answer:

  • Source analysis : Compare assay conditions (e.g., cell line heterogeneity, serum concentration in media) .
  • Structural analogs : Test derivatives (e.g., replacing 2-methoxyphenyl with 4-chlorophenyl) to isolate substituent effects .
  • Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify trends .

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